2-Amino-6-iodobenzoic acid
CAS No.: 20776-52-7
Cat. No.: VC2046600
Molecular Formula: C7H6INO2
Molecular Weight: 263.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20776-52-7 |
|---|---|
| Molecular Formula | C7H6INO2 |
| Molecular Weight | 263.03 g/mol |
| IUPAC Name | 2-amino-6-iodobenzoic acid |
| Standard InChI | InChI=1S/C7H6INO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) |
| Standard InChI Key | PSQOLYZSEHSFLC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)I)C(=O)O)N |
| Canonical SMILES | C1=CC(=C(C(=C1)I)C(=O)O)N |
Introduction
Structure and Identification
2-Amino-6-iodobenzoic acid belongs to the broader class of halogenated anthranilic acids, combining the nucleophilic properties of the amino group with the potential for metal-catalyzed coupling reactions through the iodine substituent. This molecular arrangement creates a versatile platform for organic synthesis applications.
Basic Identification Parameters
The compound is precisely identified through various chemical identifiers, as shown in Table 1:
| Parameter | Information |
|---|---|
| CAS Number | 20776-52-7 |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| IUPAC Name | 2-amino-6-iodobenzoic acid |
| Common Synonyms | 6-Iodoanthranilic acid; Anthranilic acid, 6-iodo-; Benzoic acid, 2-amino-6-iodo- |
| Standard InChI | InChI=1S/C7H6INO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) |
| Standard InChIKey | PSQOLYZSEHSFLC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)I)C(=O)O)N |
The molecular structure features three key functional groups that define its chemical behavior: an amino group (-NH₂) at position 2, an iodine atom at position 6, and a carboxylic acid group (-COOH) . This structural arrangement contributes to its specific reactivity patterns and applications in synthetic chemistry.
Physicochemical Properties
2-Amino-6-iodobenzoic acid demonstrates distinctive physical and chemical properties that influence its behavior in various chemical reactions and applications. These properties have been determined through both experimental measurements and predictive calculations.
Physical Properties
The compound appears as a white crystalline solid with an aromatic odor reminiscent of benzoic acid. It shows high thermal stability and specific solubility characteristics important for its applications in organic synthesis .
Table 2: Comprehensive Physical and Chemical Properties
The relatively high melting point (162°C) indicates considerable intermolecular forces, likely hydrogen bonding between amino and carboxyl groups. Its solubility profile—insoluble in water but soluble in organic solvents—aligns with expectations for compounds containing both polar functional groups and a large hydrophobic moiety like iodine .
Chemical Reactivity
The compound's chemical behavior is dominated by three reactive sites:
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The amino group (-NH₂) at position 2 exhibits nucleophilic properties and can participate in various reactions including nucleophilic substitutions and condensations.
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The iodine atom at position 6 makes the compound valuable for metal-catalyzed coupling reactions (Suzuki, Sonogashira, Heck), which are essential in constructing complex molecular structures.
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The carboxylic acid group can undergo typical esterification and amidation reactions, providing additional functionality for derivatization.
This combination of reactive sites makes 2-Amino-6-iodobenzoic acid particularly valuable in organic synthesis, especially for creating complex heterocyclic compounds and pharmaceutical intermediates.
Synthesis Methods
The synthesis of 2-Amino-6-iodobenzoic acid presents significant challenges, particularly regarding the preservation of the iodine substituent during various chemical transformations. Several methods have been developed, with the nickel boride reduction method proving particularly effective.
Nickel Boride Reduction Method
A landmark study by Seltzman and Berrang demonstrated that nickel boride effectively reduces aryl nitro compounds to the corresponding anilines while preserving sensitive functional groups like iodine substituents and ortho carboalkoxy groups . This is crucial for synthesizing 2-Amino-6-iodobenzoic acid.
The researchers found that conventional reduction methods (FeSOd/NHdOH, SnV/HCl, SnCl₂, or sulfide-modified PVC/H₂) typically resulted in unwanted byproducts: predominantly benzisoxazolone derivatives (due to cyclization) with significant deiodination . Even direct use of NaBH₄-NiCl₂ resulted in substantial deiodination.
The breakthrough came with preforming nickel boride from Ni(OAc)₂·4H₂O and NaBH₄, isolating it, and then using this preformed reagent for reduction. This method achieved quantitative conversion to 2-Amino-6-iodobenzoic acid without the complications observed with other methods .
Table 3: Comparison of Reduction Methods for Synthesizing 2-Amino-6-iodobenzoic acid
| Reduction Method | Major Products | Limitations |
|---|---|---|
| FeSOd/NHdOH | Benzisoxazolone + deiodinated products | Poor iodine retention; cyclization |
| SnV/HCl | Benzisoxazolone + deiodinated products | Poor iodine retention; cyclization |
| SnCl₂ | Benzisoxazolone + deiodinated products | Poor iodine retention; cyclization |
| Sulfide-modified PVC/H₂ | Benzisoxazolone + deiodinated products | Poor iodine retention; cyclization |
| NaBH₄-NiCl₂ (direct) | Mainly anthranilic acid | Substantial deiodination |
| Preformed Ni boride | 2-Amino-6-iodobenzoic acid | Quantitative conversion; preserves iodine |
This selective reduction method represents a significant advancement in accessing 2-Amino-6-iodobenzoic acid and similar compounds containing sensitive functional groups.
Applications and Research Findings
2-Amino-6-iodobenzoic acid has found various applications in chemical research, particularly in organic synthesis and pharmaceutical development. Its unique structural features create opportunities for diverse chemical transformations.
Applications in Organic Synthesis
The compound serves as an important intermediate in synthetic organic chemistry due to its multifunctional nature. Specific applications include:
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Synthesis of modified iodosobenzoic acids with potential applications as enzyme mimics
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Building block for heterocyclic compounds through cyclization reactions
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Starting material for metal-catalyzed coupling reactions via the iodine substituent
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Precursor for various pharmaceutical intermediates
Comparative Studies with Related Compounds
While research specifically on 2-Amino-6-iodobenzoic acid appears somewhat limited, studies on its structural isomer 2-Amino-5-iodobenzoic acid (AIBA) provide valuable insights into the potential of these compounds. Researchers have demonstrated that AIBA effectively enhances perovskite solar cell performance through passivation effects .
Table 4: Comparison of 2-Amino-6-iodobenzoic acid with Related Compounds
| Compound | Structure Difference | Key Applications | Notable Properties |
|---|---|---|---|
| 2-Amino-6-iodobenzoic acid | Iodine at position 6 | Intermediates for enzyme mimics; Organic synthesis | Stable under specific reduction conditions; Multiple reactive sites |
| 2-Amino-5-iodobenzoic acid | Iodine at position 5 | Perovskite solar cell enhancement | Effective passivation agent; Improves power conversion efficiency and stability |
| 2-Amino-3-bromo-5-iodobenzoic acid | Additional bromine at position 3, iodine at position 5 | Complex organic synthesis | Enhanced reactivity in metal-catalyzed reactions; Multiple halogenation sites |
Research on 2-Amino-5-iodobenzoic acid has shown impressive results in perovskite solar cells, with enhanced power conversion efficiency (PCE) of 20.23% and improved stability metrics. The treated solar cells maintained about 83.41% of initial PCE after 600 hours under moderate humidity conditions (40% RH), significantly outperforming control devices .
| Hazard Type | Classification | Hazard Statement | Notification Percentage |
|---|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | 100% |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 100% |
| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | 100% |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 100% |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | 50% |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | 50% |
These classifications are based on aggregated information from multiple notifications to regulatory authorities .
| Supplier | Product Reference | Purity | Notable Information |
|---|---|---|---|
| Apollo Scientific | OR400135 | 98% | Available as 100mg, 250mg, 1g quantities |
| AiFChem | ACPJLR432 | 99.69% | For scientific research only |
| Vulcan Chemical | VC2046600 | Not specified | For research use only |
| GlpBio | GF37671 | >98% | Sample solution provided at 25 µL, 10mM |
| Cymit Quimica | Various references | 95-98% | Multiple package sizes available |
The compound is typically sold in quantities ranging from 100 mg to 1 g, suitable for laboratory-scale research applications .
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